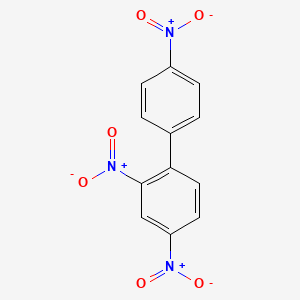

2,4,4'-Trinitrobiphenyl

Description

2,4,4'-Trinitrobiphenyl is a nitro-substituted biphenyl compound with the molecular formula C₁₂H₇N₃O₆ and a molecular weight of 313.20 g/mol. Its structure consists of two phenyl rings linked by a single bond, with nitro (-NO₂) groups positioned at the 2-, 4-, and 4'-positions (Figure 1). This compound is synthesized via electrophilic aromatic substitution reactions, often involving nitration of precursor biphenyl derivatives. For example, nitration of 2,4,6-trinitrobiphenyl (picrylbenzene) in acetic acid with nitric acid yields 2,4,4',6-tetranitrobiphenyl as the major product .

Its crystalline form and solubility in polar solvents like acetic acid are notable physical characteristics .

Properties

CAS No. |

36712-34-2 |

|---|---|

Molecular Formula |

C12H7N3O6 |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

2,4-dinitro-1-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H |

InChI Key |

OEAUPEOHNHSDSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4’-Trinitrobiphenyl typically involves the nitration of biphenyl compounds. One common method includes dissolving biphenyl in a suitable solvent, such as N-methylpyrrolidone, and then adding a nitration reagent like sulfonyl chloride . The reaction mixture is heated, and the nitration reagent is added in batches. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

Industrial Production Methods

Industrial production of 2,4,4’-Trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2,4,4’-Trinitrobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or iron powder can be used for reduction reactions.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized products.

Scientific Research Applications

2,4,4’-Trinitrobiphenyl has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4’-Trinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The properties of biphenyl derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 2,4,4'-Trinitrobiphenyl with structurally analogous compounds:

Reactivity and Stability

- Nitrated vs. However, chlorinated biphenyls exhibit higher environmental persistence due to resistance to hydrolysis .

- Substitution Patterns : Nitration of 2,4,6-trinitrobiphenyl predominantly yields para-substituted products (62%), attributed to the picryl group’s steric hindrance and electron-withdrawing effects . In contrast, biodegradation studies on PCB 28 reveal microbial preference for less chlorinated positions, leading to dechlorination .

Key Research Findings

Synthetic Pathways : Nitration of 2,4,6-trinitrobiphenyl under acidic conditions yields 62% 2,4,4',6-tetranitrobiphenyl, highlighting para-substitution dominance .

Biodegradation Efficiency : Rhizobium meliloti degrades 50 mg/L of PCB 28 with 98.5% efficiency, producing hydroxylated intermediates .

Environmental Persistence : Nitro-substituted biphenyls likely persist longer in ecosystems than chlorinated analogs due to reduced microbial activity .

Biological Activity

2,4,4'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound known for its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its impact on human health and the environment. This article consolidates research findings on TNBP's mutagenicity, toxicity, and mechanisms of action.

- Chemical Formula : C12H8N4O6

- Molecular Weight : 288.22 g/mol

- LogP : 3.00 (indicating moderate hydrophobicity)

Mutagenicity

TNBP has been evaluated for its mutagenic potential using various predictive models and experimental assays. A study utilizing the Ames test indicated that TNBP exhibits significant mutagenic activity, particularly in strains of Salmonella typhimurium .

Table 1: Mutagenicity Prediction of Nitro Compounds

| Compound Name | LogP | Mutagenicity (Ames Test) |

|---|---|---|

| This compound | 3.00 | Positive |

| 1,3,6-Trinitropyrene | 4.18 | Positive |

| 3,4,4'-Trinitrobiphenyl | 3.26 | Positive |

Toxicity Studies

TNBP's toxicity has been assessed in various biological systems. In vitro studies have shown that TNBP can induce oxidative stress in mammalian cells, leading to cellular damage and apoptosis . Additionally, chronic exposure to TNBP has been linked to reproductive and developmental toxicity in animal models.

Case Study: Reproductive Toxicity in Rodents

In a controlled study involving rodents exposed to TNBP over several generations, researchers observed a significant decrease in fertility rates and an increase in developmental abnormalities among offspring . The study concluded that TNBP's reproductive toxicity is likely due to its interference with hormonal signaling pathways.

The biological activity of TNBP is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules. These interactions can lead to DNA damage and disruption of cellular processes.

Oxidative Stress Mechanism

TNBP generates reactive oxygen species (ROS) upon metabolism, which can damage lipids, proteins, and nucleic acids. This oxidative stress is a key factor in the compound's mutagenic and toxic effects .

Environmental Impact

Due to its stability and persistence in the environment, TNBP poses risks to aquatic ecosystems. Studies have shown that TNBP can bioaccumulate in fish and other aquatic organisms, leading to toxic effects at higher trophic levels .

Table 2: Environmental Persistence of TNBP

| Medium | Half-Life |

|---|---|

| Water | >30 days |

| Soil | >60 days |

| Sediment | >90 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.